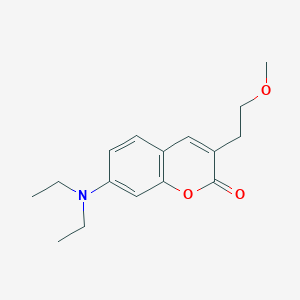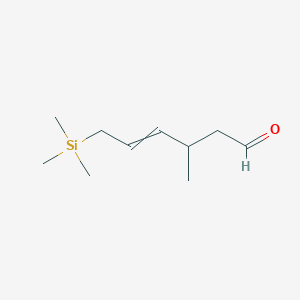
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate is a complex organic compound that features a phenalenone core linked to a dinitrobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate typically involves the esterification of 9-oxophenalen-1-ol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The phenalenone core can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Further oxidized phenalenone derivatives.
Reduction: 9-oxophenalen-1-yl 2,4-diaminobenzoate.
Substitution: 9-oxophenalen-1-ol and 2,4-dinitrobenzoic acid.
科学的研究の応用
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
類似化合物との比較
Similar Compounds
(9-oxophenalen-1-yl) benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
(9-oxophenalen-1-yl) 4-nitrobenzoate: Contains only one nitro group, leading to intermediate properties between the parent compound and (9-oxophenalen-1-yl) 2,4-dinitrobenzoate.
Phenalenone derivatives: Share the phenalenone core but differ in the substituents attached, affecting their overall properties and applications.
Uniqueness
This compound is unique due to the presence of two nitro groups, which enhance its reactivity and potential for generating ROS. This makes it particularly interesting for applications in medicinal chemistry and materials science.
特性
CAS番号 |
138614-76-3 |
|---|---|
分子式 |
C20H10N2O7 |
分子量 |
390.3 g/mol |
IUPAC名 |
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10N2O7/c23-16-8-4-11-2-1-3-12-5-9-17(19(16)18(11)12)29-20(24)14-7-6-13(21(25)26)10-15(14)22(27)28/h1-10H |
InChIキー |
FBLNDUZDNHRCPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
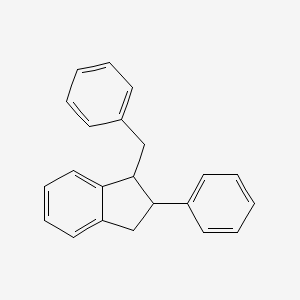
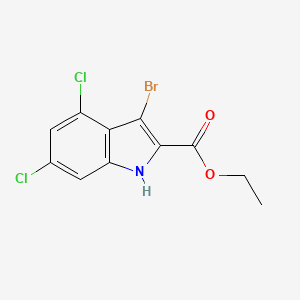
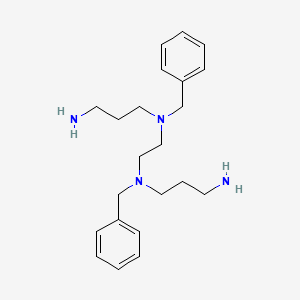
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
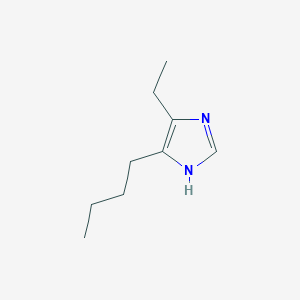
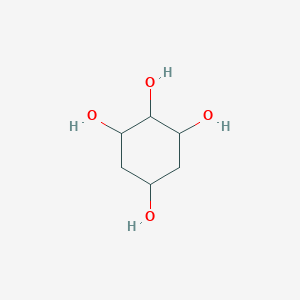
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

